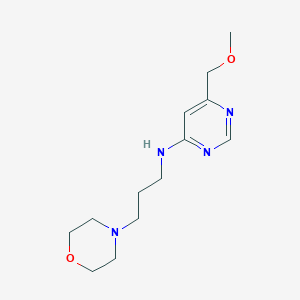

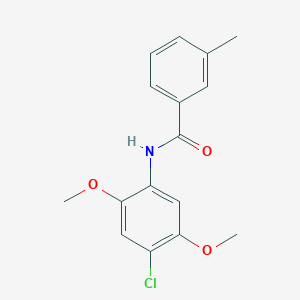

![molecular formula C11H10N4O B5523393 2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine](/img/structure/B5523393.png)

2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a furan and a pyrimidine ring with a pyrazole substituent

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

One area of research involves the synthesis of pyrimidine-linked pyrazole heterocyclic compounds through microwave irradiative cyclocondensation, which are evaluated for their insecticidal and antibacterial potential. These compounds have shown promising results against certain microorganisms and insects, indicating their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Properties

Another study focused on the synthesis of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine to investigate their antimicrobial activity. This research identified compounds with pronounced antimicrobial properties, highlighting the importance of the 3,5-dimethyl-1H-pyrazol-1-yl moiety for activity manifestation (Sirakanyan et al., 2021).

Heterocyclic Compound Synthesis

Research into the synthesis of new Furothiazolo Pyrimido Quinazolinones from Visnagenone or Khellinone demonstrated antimicrobial activity against both bacteria and fungi. These findings suggest a potential pathway for developing new antimicrobial agents (Abu-Hashem, 2018).

Metallic Grid Assembly and Anion Encapsulation

A study on the self-assembly of ligands designed for building a new type of [2 x 2] metallic grid explored anion encapsulation and diffusion NMR spectroscopy. This research could have implications for the development of new materials with specific electronic or catalytic properties (Manzano et al., 2008).

Multicomponent Domino Reaction

The indium-catalyzed multicomponent domino reaction was used to synthesize various novel pyrano[2,3-d]pyrimidines and furopyrano[2,3-d]pyrimidines. This method offers a new pathway for the efficient synthesis of complex heterocyclic compounds (Prajapati & Gohain, 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the condensation of a pyrazole derivative with a furan-containing precursor, followed by cyclization to form the fused ring system .

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as heterogeneous catalysts, and environmentally friendly procedures like microwave-assisted reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,

Eigenschaften

IUPAC Name |

2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-6-3-9-10(8-4-12-13-5-8)14-7(2)15-11(9)16-6/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNVPOZNKIJOOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2O1)C)C3=CNN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B5523331.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)

![N-[(3R,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]ethanesulfonamide](/img/structure/B5523368.png)

![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)

![N-[(FURAN-2-YL)METHYL]-7-METHYLNAPHTHALENE-2-SULFONAMIDE](/img/structure/B5523401.png)